

# Commercial Availability and Synthetic Guide for N-ethyltetrahydro-2H-pyran-4-amine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: N-ethyltetrahydro-2H-pyran-4-amine

Cat. No.: B1313632

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-ethyltetrahydro-2H-pyran-4-amine** is a heterocyclic secondary amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its tetrahydropyran scaffold is a common motif in a variety of biologically active compounds, often imparting favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the commercial availability of **N-ethyltetrahydro-2H-pyran-4-amine**, its key chemical properties, a detailed experimental protocol for its synthesis via reductive amination, and its general application in the synthesis of more complex molecules.

## Commercial Availability and Suppliers

**N-ethyltetrahydro-2H-pyran-4-amine** (CAS Number: 211814-15-2) is commercially available from a range of chemical suppliers. The typical purity offered is  $\geq 95\%$ . The compound is generally supplied as a colorless to yellow liquid. Below is a summary of representative suppliers and their offerings. Pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier         | Product Number | Purity | Available Quantities     |
|------------------|----------------|--------|--------------------------|
| Sigma-Aldrich    | SY3H3D67D27C   | 95%    | 250 mg, 1 g, 5 g         |
| Chem-Impex       | 28099          | -      | Inquire                  |
| ChemBridge       | BB-4087925     | -      | Inquire                  |
| ChemicalBook     | CB8853488      | ≥98%   | Inquire (bulk available) |
| Sunway Pharm Ltd | CB54685        | ≥97%   | 1 g, 5 g, 25 g           |
| ChemScene        | CS-0118086     | ≥97%   | 50 mg, 100 mg, 250 mg    |

## Physicochemical and Safety Data

A summary of the key quantitative data for **N-ethyltetrahydro-2H-pyran-4-amine** is provided below.

| Property            | Value                             | Source                                        |
|---------------------|-----------------------------------|-----------------------------------------------|
| Molecular Formula   | C <sub>7</sub> H <sub>15</sub> NO | ChemScene[1]                                  |
| Molecular Weight    | 129.20 g/mol                      | ChemScene[1]                                  |
| CAS Number          | 211814-15-2                       | Sigma-Aldrich[2]                              |
| Physical Form       | Colorless to yellow liquid        | Sigma-Aldrich[2]                              |
| Purity              | ≥95% - 97%                        | Sigma-Aldrich[2], United States Biological[3] |
| Storage Temperature | Refrigerator                      | Sigma-Aldrich[2]                              |
| InChI Key           | MRBDURJWQDYZGN-UHFFFAOYSA-N       | Sigma-Aldrich[2]                              |
| Hazard Statements   | H302, H315, H319, H332, H335      | Sigma-Aldrich[2]                              |
| Precautionary Codes | P261, P280, P305, P338, P351      | Sigma-Aldrich[2]                              |
| Signal Word         | Warning                           | Sigma-Aldrich[2]                              |

## Experimental Protocols

The most common and efficient method for the synthesis of **N-ethyltetrahydro-2H-pyran-4-amine** is the reductive amination of tetrahydro-4H-pyran-4-one with ethylamine. This two-step, one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced *in situ* to the desired secondary amine.

## Synthesis of N-ethyltetrahydro-2H-pyran-4-amine via Reductive Amination

This protocol is based on established procedures for reductive amination and the synthesis of analogous N-substituted tetrahydropyran amines.

Materials:

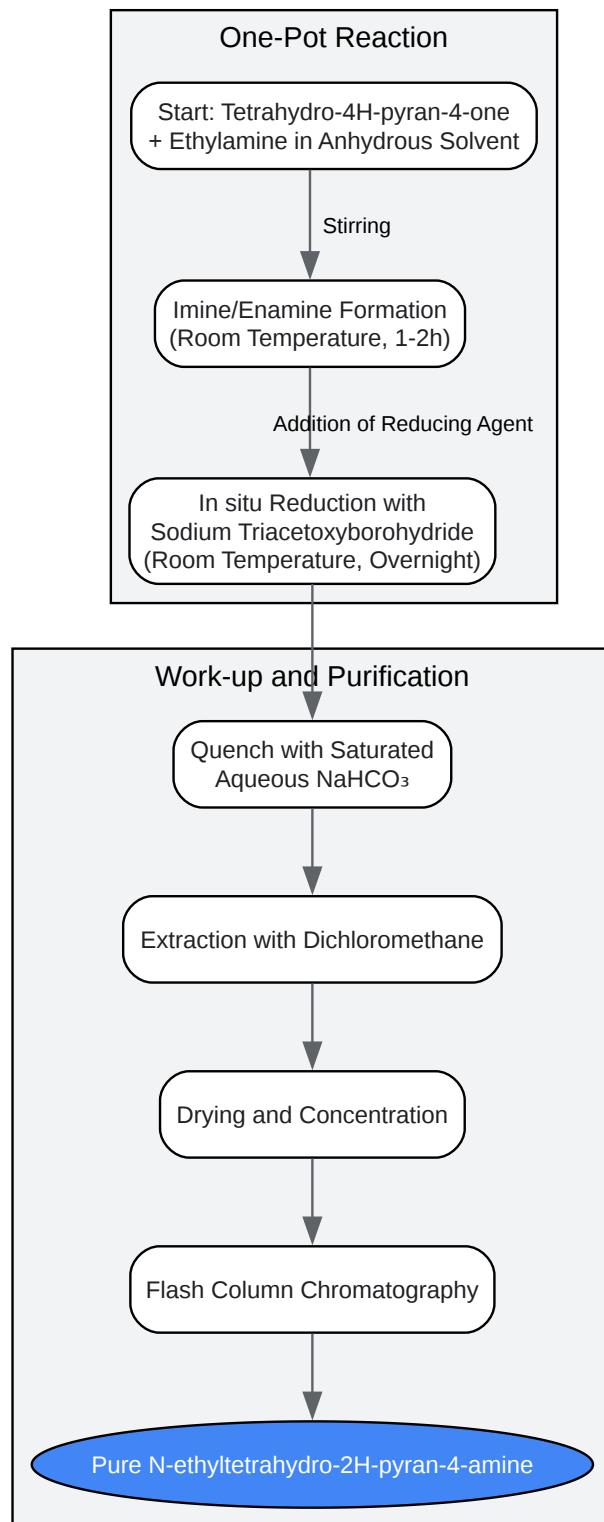
- Tetrahydro-4H-pyran-4-one
- Ethylamine (as a solution in a suitable solvent, e.g., 2 M in THF or ethanol)
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
- Acetic acid (glacial)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Dichloromethane (DCM) for extraction
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)

#### Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydro-4H-pyran-4-one (1.0 equivalent). Dissolve the ketone in anhydrous DCE or THF.
- Imine Formation: Add ethylamine solution (1.1 to 1.5 equivalents) to the stirred solution of the ketone at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture for 1-2 hours at room temperature.
- Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 to 2.0 equivalents) portion-wise. The reaction is often mildly exothermic. Stir the reaction mixture at room temperature overnight.
- Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory

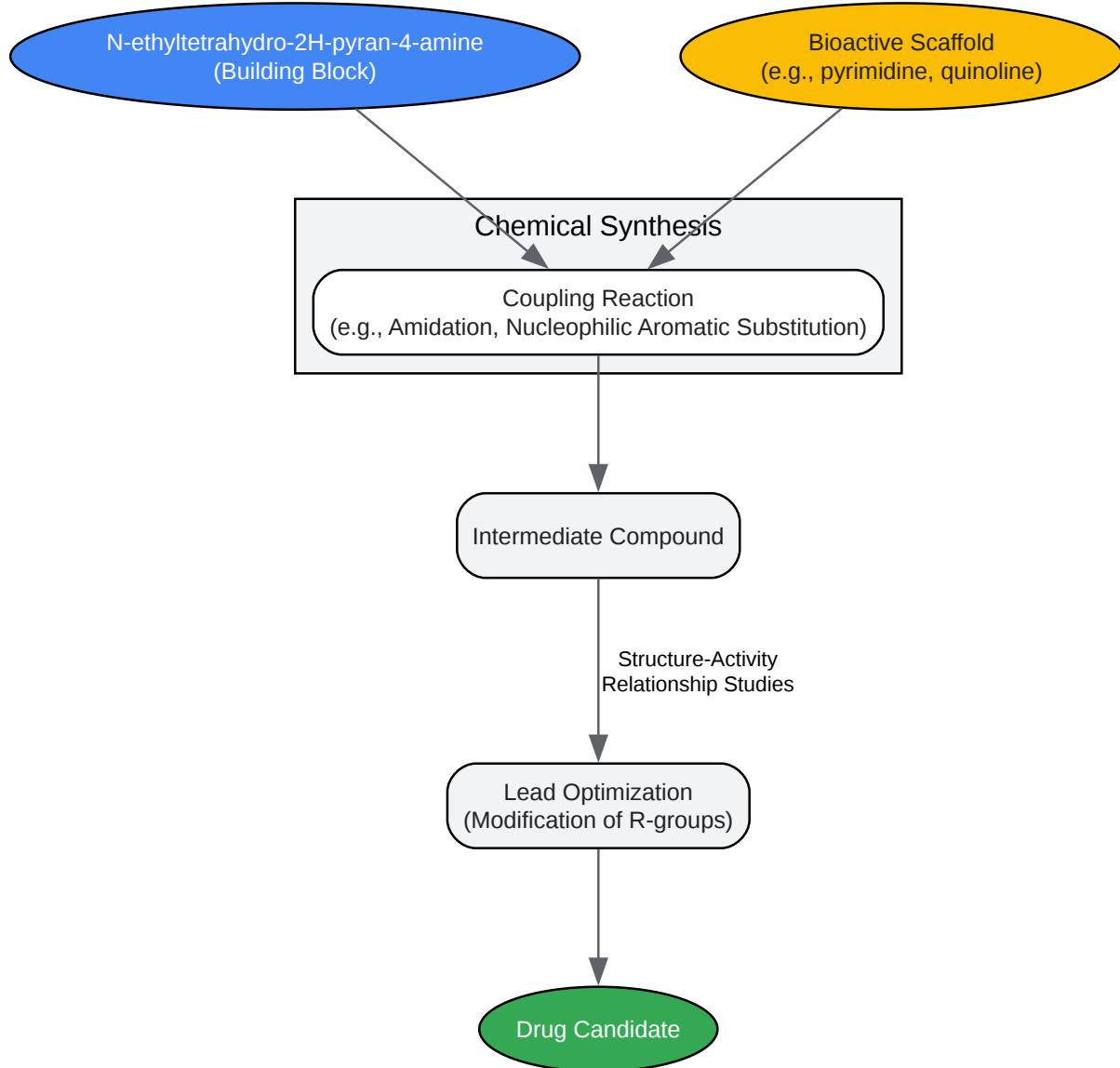
funnel and separate the layers.

- Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
- Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure **N-ethyltetrahydro-2H-pyran-4-amine**.


Characterization:

The identity and purity of the synthesized compound should be confirmed by analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Logical and Experimental Workflows


The following diagrams illustrate the synthetic workflow and the general use of **N-ethyltetrahydro-2H-pyran-4-amine** as a building block in drug discovery.

## Experimental Workflow for the Synthesis of N-ethyltetrahydro-2H-pyran-4-amine

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **N-ethyltetrahydro-2H-pyran-4-amine**.

## Application in Drug Discovery: Synthesis of a Hypothetical Bioactive Molecule

[Click to download full resolution via product page](#)

Caption: General workflow for utilizing building blocks in drug discovery.

## Applications in Research and Drug Development

**N-ethyltetrahydro-2H-pyran-4-amine** is a versatile intermediate used in the synthesis of more complex molecules, particularly in the field of drug discovery. The tetrahydropyran motif is often incorporated into drug candidates to improve their physicochemical properties, such as

solubility and metabolic stability. The secondary amine functionality provides a convenient handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds.

While specific signaling pathways directly modulated by **N-ethyltetrahydro-2H-pyran-4-amine** itself are not documented, its derivatives are of interest in the development of therapeutic agents targeting various biological pathways. For instance, related tetrahydropyran-containing molecules have been investigated as inhibitors of kinases and other enzymes implicated in diseases such as cancer and neurodegenerative disorders. The ethyl group on the amine can influence the binding affinity and selectivity of the final compound for its biological target. Researchers can utilize this building block to systematically explore the structure-activity relationships of a compound series, leading to the identification of potent and selective drug candidates.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemscene.com [chemscene.com]
- 2. N-Ethyltetrahydro-2H-pyran-4-amine | 211814-15-2 [sigmaaldrich.com]
- 3. usbio.net [usbio.net]
- To cite this document: BenchChem. [Commercial Availability and Synthetic Guide for N-ethyltetrahydro-2H-pyran-4-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1313632#commercial-availability-and-suppliers-of-n-ethyltetrahydro-2h-pyran-4-amine>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)